4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a phenoxy group, and an acetamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps:
Phenoxy Group Introduction: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the brominated benzene compound.
Acetamido Group Formation: The acetamido group is formed by reacting the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the intermediate with a benzamide derivative under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy and acetamido groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amine or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The bromo and phenoxy groups can facilitate binding to active sites of enzymes or receptors, while the acetamido group can form hydrogen bonds with amino acid residues. This compound may inhibit or activate biological pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE: is similar to other benzamide derivatives such as:
Uniqueness
The uniqueness of 4-BROMO-N~1~-(4-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PHENYL)BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group enhances its reactivity in substitution reactions, while the phenoxy and acetamido groups contribute to its binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C22H19BrN2O3 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-bromo-N-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C22H19BrN2O3/c1-15-2-12-20(13-3-15)28-14-21(26)24-18-8-10-19(11-9-18)25-22(27)16-4-6-17(23)7-5-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
FOTZLFOLOUQLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.